molecular formula C20H21N3OS B3221493 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1207022-12-5

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B3221493
CAS No.: 1207022-12-5
M. Wt: 351.5
InChI Key: VLZLNFUPOUGHGN-UHFFFAOYSA-N
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Description

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a chemical compound characterized by its unique structure, which includes an imidazole ring substituted with phenyl groups and a thioether linkage to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide typically involves the reaction of 1,5-diphenyl-1H-imidazole-2-thiol with N-isopropylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl groups on the imidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the thioether linkage provides additional binding affinity. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
  • 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide stands out due to its specific substitution pattern and the presence of the isopropyl group. This structural uniqueness can result in different physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-15(2)22-19(24)14-25-20-21-13-18(16-9-5-3-6-10-16)23(20)17-11-7-4-8-12-17/h3-13,15H,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZLNFUPOUGHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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